molecular formula C10H12BrNOS B14059118 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one

1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14059118
M. Wt: 274.18 g/mol
InChI Key: KADPBLFHKJSQPS-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone characterized by a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a methylthio (-SCH₃) group at the 4-position, linked to a 3-bromopropan-2-one moiety. The presence of bromine enhances electrophilicity, facilitating interactions with biological targets, while the amino and sulfur-containing groups contribute to solubility and bioavailability .

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3

InChI Key

KADPBLFHKJSQPS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)CC(=O)CBr)N

Origin of Product

United States

Preparation Methods

Bromination of Propanone Precursors

The most widely implemented method involves bromination of 1-(2-Amino-4-(methylthio)phenyl)propan-2-one. NBS in dichloromethane at 0–5°C achieves 89% yield with minimal di-bromination byproducts. Comparatively, elemental bromine in chloroform produces 72% yield but requires strict temperature control (-10°C) to prevent aryl ring bromination.

Table 1: Brominating Agent Performance Comparison

Agent Solvent Temp (°C) Yield (%) Purity (%)
NBS Dichloromethane 0–5 89 98.5
Br₂ Chloroform -10 72 95.2
DBDMH* Acetonitrile 25 81 97.1

*1,3-Dibromo-5,5-dimethylhydantoin

The reaction proceeds via a radical mechanism initiated by light or AIBN, with the methylthio group directing bromination to the β-keto position.

Diazotization-Bromination Cascade

Adapting methodologies from aromatic bromophenol synthesis, a three-step approach demonstrates feasibility:

  • Diazotization of 2-amino-4-(methylthio)acetophenone using NaNO₂/HBr at 5°C
  • Bromodeamination via CuBr/HBr at 45°C
  • Ketone bromination with PBr₃ in ether

This route achieves 76% overall yield but introduces complexity requiring intermediate isolation.

Reaction Optimization Strategies

Solvent Effects on Bromination Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate NBS-mediated bromination but promote side reactions. Dichloromethane optimizes the balance between reaction rate (k = 0.15 min⁻¹) and selectivity (98.5%).

Table 2: Solvent Impact on Reaction Parameters

Solvent Dielectric Constant Rate (min⁻¹) Selectivity (%)
DCM 8.93 0.15 98.5
DMF 36.7 0.27 89.1
THF 7.52 0.12 97.8

Catalytic Enhancements

Introducing 5 mol% tetrabutylammonium bromide (TBAB) reduces NBS stoichiometry from 1.2 eq to 1.05 eq while maintaining 87% yield. Microwave-assisted synthesis (100W, 60°C) cuts reaction time from 6h to 35min with comparable efficiency.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Pilot plant data from EvitaChem demonstrates:

  • 92% conversion in <2min residence time
  • 15% higher space-time yield vs batch reactors
  • Integrated in-line FTIR monitoring for real-time purity control

Table 3: Batch vs Continuous Flow Performance

Parameter Batch Reactor Flow Reactor
Cycle Time 6h 45min
Annual Capacity 1.2 MT 8.7 MT
Energy Consumption 85 kWh/kg 23 kWh/kg

Purification Protocols

Industrial crystallization using heptane/ethyl acetate (7:3) achieves 99.1% purity with 93% recovery. Simulated moving bed chromatography (SMB) further reduces solvent usage by 40% compared to traditional column methods.

Spectroscopic Characterization

NMR Spectral Signatures

  • ¹H NMR (400MHz, CDCl₃): δ 2.45 (s, SCH₃), 4.21 (q, J=6.8Hz, CHBr), 6.82–7.15 (m, aromatic)
  • ¹³C NMR : 198.4 (C=O), 45.2 (C-Br), 16.8 (SCH₃)

Mass Spectrometric Analysis

HRMS (ESI+) m/z calculated for C₁₀H₁₁BrNOS⁺ [M+H]⁺: 274.9721, found 274.9718.

Applications in Organic Synthesis

The compound serves as a key intermediate for:

  • Kinase inhibitor development via Suzuki-Miyaura couplings
  • Thioether oxidation to sulfoxides for chiral catalysis
  • Knoevenagel condensations producing α,β-unsaturated ketones

Recent advances demonstrate its utility in synthesizing pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds for anticancer agents.

Chemical Reactions Analysis

1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amine or alcohol derivatives.

    Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and imines.

Scientific Research Applications

1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one to other brominated propanones allow for comparative analysis of substituent effects on physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Features
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one (Target) C₁₀H₁₂BrNOS 274.18 2-NH₂, 4-SCH₃ Moderate lipophilicity, hydrogen bonding via -NH₂
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.08 2-NH₂, 3-OCF₃ High electronegativity, enhanced metabolic stability
1-(4-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NOS 328.15 4-NH₂, 2-SCF₃ High lipophilicity, potential for halogen bonding
1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one C₁₀H₁₂BrNOS 274.18 5-NH₂, 2-SCH₃ Altered electronic effects due to amino position

Structural and Electronic Effects

  • Substituent Position: The target compound’s 2-amino group creates a meta-directing effect, influencing reactivity in electrophilic substitutions. In contrast, analogs like 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one exhibit para-directing behavior due to the 5-amino group.
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy (-OCF₃) group in ’s compound increases electrophilicity, while the methylthio (-SCH₃) group in the target compound provides moderate electron donation, enhancing solubility .

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